

Eupalinolide B chemical structure and properties

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Compound of Interest		
Compound Name:	Eupalinolide B	
Cat. No.:	B15606870	Get Quote

An In-Depth Technical Guide to **Eupalinolide B**: Chemical Structure, Properties, and Anti-Cancer Activity

Introduction

Eupalinolide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is isolated from Eupatorium lindleyanum, a perennial herbaceous plant used in traditional medicine for treating conditions like cough and tracheitis. [1][2] Recent scientific investigations have highlighted **Eupalinolide B**'s significant potential as an anti-cancer agent, demonstrating potent cytotoxic effects across a range of human cancer cell lines, including laryngeal, pancreatic, and hepatic carcinomas.[1][3][4] Its mechanisms of action are multifaceted, involving the induction of various forms of programmed cell death and the modulation of key cellular signaling pathways.[5][6] This document provides a comprehensive technical overview of **Eupalinolide B**, tailored for researchers and drug development professionals.

Chemical Structure and Properties

Eupalinolide B is classified as a germacrane sesquiterpene.[6] Its chemical and physical properties are summarized below.



Property	Value	Reference
Chemical Structure	(As depicted in referenced literature)	[1]
Molecular Formula	C24H30O9	[2][7]
Molecular Weight	462.49 g/mol	[7]
CAS Number	877822-41-8	N/A
Purity	>98% (Commercially available)	[1]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[1]
Source	Eupatorium lindleyanum	[2][6]

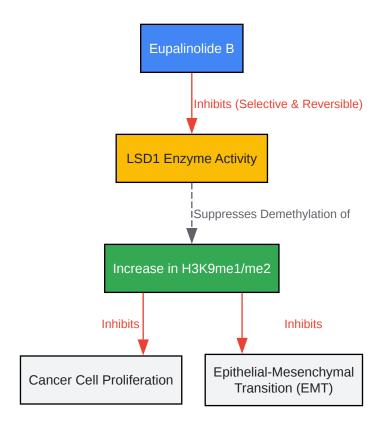
Pharmacological Properties and Mechanisms of Action

Eupalinolide B exerts its anti-neoplastic effects through distinct, though sometimes overlapping, mechanisms in different cancer types. It is known to induce apoptosis, ferroptosis, and potentially cuproptosis, often initiated by the generation of reactive oxygen species (ROS). [3][4][5]

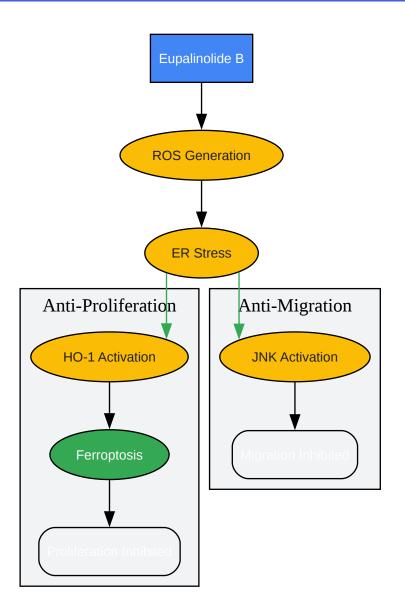
Anti-Laryngeal Cancer Activity: LSD1 Inhibition

In laryngeal cancer cells, **Eupalinolide B** functions as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme often overexpressed in malignant tumors that plays a crucial role in tumor cell proliferation and migration.[1] By inhibiting LSD1, **Eupalinolide B** leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which in turn suppresses the proliferation of cancer cells and inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

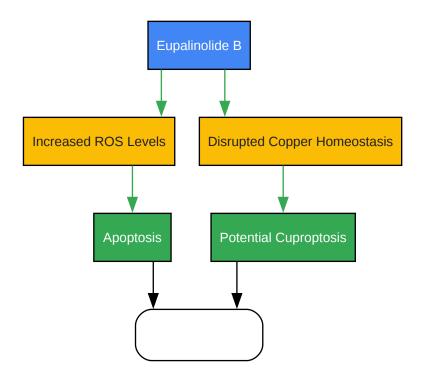




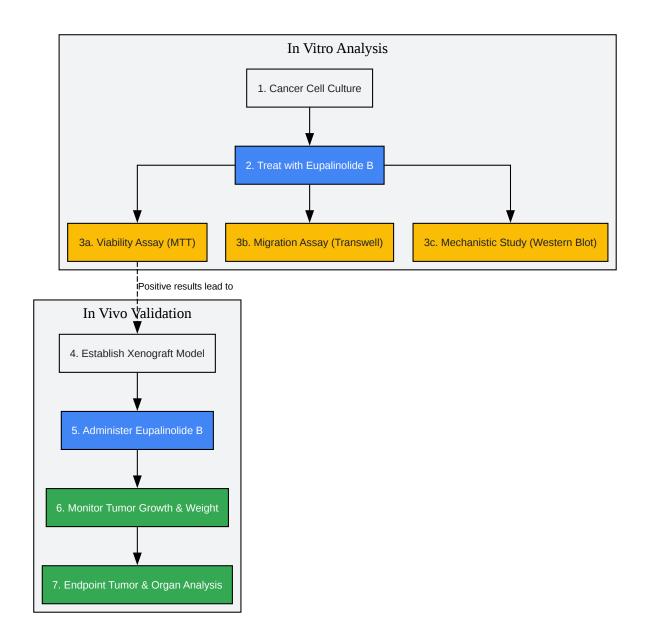












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